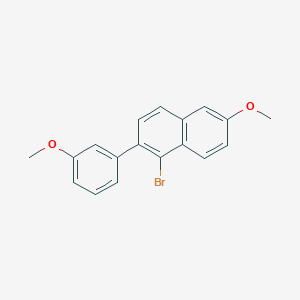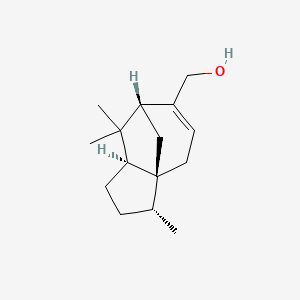
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-: is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . This compound is also known by other names such as Cedr-8-en-15-ol and alpha-Cedrenol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure which includes a methanol group and multiple methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3a,7-Methanoazulene-6-methanol involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Cyclization Reactions: Formation of the azulene core through cyclization reactions.
Functional Group Modifications: Introduction of the methanol group and methyl groups through various organic reactions such as alkylation and reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The specific conditions such as temperature, pressure, and solvents used can vary depending on the desired purity and scale of production .
化学反応の分析
Types of Reactions
1H-3a,7-Methanoazulene-6-methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the azulene core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, particularly at the methanol group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts like palladium or platinum may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can lead to various hydrogenated derivatives .
科学的研究の応用
1H-3a,7-Methanoazulene-6-methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the production of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of 1H-3a,7-Methanoazulene-6-methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and microbial activity, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Cedr-8-ene: Another azulene derivative with similar structural features.
alpha-Cedrene: A stereoisomer with a different arrangement of atoms but similar chemical properties.
Di-epi-alpha-cedrene: A stereoisomer with different spatial configuration.
Uniqueness
1H-3a,7-Methanoazulene-6-methanol is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .
特性
CAS番号 |
21441-72-5 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-4-5-13-14(2,3)12-8-15(10,13)7-6-11(12)9-16/h6,10,12-13,16H,4-5,7-9H2,1-3H3/t10-,12+,13+,15+/m1/s1 |
InChIキー |
FUZABTYGEVJEPT-HTUGSXCWSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CO |
正規SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
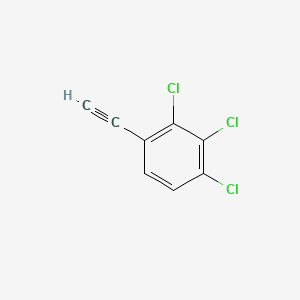

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
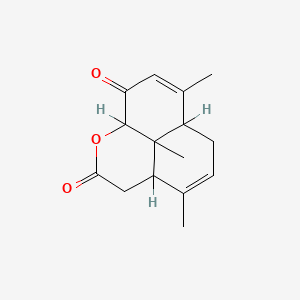

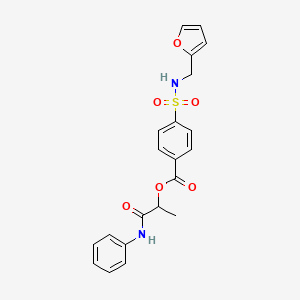
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
